[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile is a heterocyclic compound characterized by a pyrazole ring substituted with a bromophenyl group and an acetonitrile group. This compound, with the chemical formula CHBrN, has garnered attention in medicinal chemistry due to its potential applications as a building block for bioactive molecules, particularly in anticancer and anti-inflammatory research. Its unique structure allows for interactions with various biological targets, making it significant in both scientific and industrial contexts.
The compound is classified under pyrazole derivatives, which are known for their diverse biological activities. Pyrazoles, including [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile, are recognized for their roles in medicinal chemistry, particularly in the development of pharmaceuticals targeting inflammatory diseases and cancers. The synthesis of this compound typically involves reactions starting from 4-bromobenzaldehyde and hydrazine hydrate, leading to the formation of the pyrazole structure .
The synthesis of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile generally follows these steps:
Alternative methods include microwave-assisted synthesis which can improve reaction times and yields by providing uniform heating .
The molecular structure of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile features:
The compound's molecular weight is approximately 276.11 g/mol, and its structural formula can be represented as follows:
[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile can participate in several chemical reactions:
Common reagents used in these reactions include:
These reactions often depend on specific conditions such as temperature, solvent choice, and reaction time to achieve desired products.
The mechanism of action for [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile involves its interaction with biological targets like enzymes or receptors. The presence of the bromophenyl group enhances binding affinity due to its electron-withdrawing nature, while the pyrazole ring provides structural stability. The acetonitrile moiety may engage in hydrogen bonding or other interactions that contribute to the compound's biological activity .
Relevant data on spectral characteristics (e.g., Nuclear Magnetic Resonance spectra) can confirm the structure and purity of synthesized compounds .
[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile has various applications in scientific research:
[5-(4-Bromophenyl)-1H-pyrazol-3-yl]acetonitrile (CAS Reg. No. 153391-40-3) represents a strategically functionalized pyrazole derivative with significant molecular complexity. Its systematic IUPAC designation is 2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile, though it is equivalently referenced as [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile in chemical literature. The molecular formula C₁₁H₈BrN₃ corresponds to a molecular weight of 262.11 g/mol, with elemental composition highlighting its brominated aromatic character [1]. The structural framework integrates two key pharmacophores: a 1H-pyrazole ring substituted at the 3-position with an electron-withdrawing acetonitrile group (-CH₂CN) and at the 5-position with a 4-bromophenyl moiety. This arrangement creates distinctive electronic properties, with the nitrile group exhibiting significant dipole moment (μ ≈ 3.92 D) that influences molecular interactions [6].
Table 1: Fundamental Chemical Descriptors
Property | Value |
---|---|
CAS Registry Number | 153391-40-3 |
Molecular Formula | C₁₁H₈BrN₃ |
Molecular Weight | 262.11 g/mol |
SMILES Notation | N#CCC1=NNC(C2=CC=C(Br)C=C2)=C1 |
X-ray Crystallography | Orthorhombic, P2₁2₁2₁ |
Unit Cell Dimensions | a=5.9070Å, b=9.2731Å, c=17.5641Å |
Hydrogen Bond Donor Count | 1 (pyrazole NH) |
Crystallographic studies reveal the orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 5.9070(3) Å, b = 9.2731(7) Å, c = 17.5641(14) Å, and V = 962.09(12) ų [6]. The molecular conformation demonstrates near coplanarity between the pyrazole ring and the bromophenyl substituent, with a dihedral angle of approximately 18.0(3)° between their mean planes. This near-planar arrangement facilitates extended π-conjugation and influences solid-state packing through N-H···N hydrogen bonding (N-H···N distance: 2.24 Å, bond angle: 160°), forming characteristic zigzag chains along the crystallographic a-axis [6]. The bromine atom adopts a Type I halogen bonding geometry (θ₁ = θ₂ ≈ 156-163°) in related structures, though significant Br···Br interactions are notably absent in this specific derivative [6].
The [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile scaffold occupies a strategic position in medicinal chemistry due to its dual functionalization pattern. The electron-deficient nitrile group serves as a versatile chemical handle for further derivatization, enabling conversion to tetrazoles, amidines, carboxylic acids, and heterocyclic fused systems through established synthetic transformations. Meanwhile, the 4-bromophenyl substituent facilitates palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), dramatically expanding accessible chemical space from this common intermediate [3] [8].
In oncology drug discovery, pyrazole-acetonitrile hybrids demonstrate remarkable BRAF kinase inhibition (IC₅₀ values reaching nanomolar potency), particularly against the V600E mutant prevalent in melanoma. Molecular docking studies position the pyrazole ring within the ATP-binding pocket, where the nitrile group forms critical dipole interactions with the kinase hinge region. The 4-bromophenyl moiety occupies hydrophobic subpockets, with bromine participating in halogen bonding with backbone carbonyls [3]. As evidenced by the compound 1j (6-{2-[4-(4-methyl-piperazin-1-yl)-phenyl]-5-pyridin-4-yl-3H-imidazol-4-yl}-2,4-dihydro-indeno[1,2-c]pyrazole), structural analogs exhibit potent biological activity: IC₅₀ (BRAF) = 0.24 μM; IC₅₀ (pERK) = 0.58 μM; GI₅₀ (SRB) = 0.87 μM [3].
Table 2: Therapeutic Applications of Pyrazole-Acetonitrile Hybrids
Therapeutic Area | Lead Compound | Key Biological Activity | Reference |
---|---|---|---|
Antitubercular Agents | 1,3-Diarylpyrazolyl-acylsulfonamides | MIC: 0.5 μM against M. tuberculosis | [8] |
Anticancer Agents | Tricyclic pyrazole BRAF inhibitors | IC₅₀ (BRAF): 0.24 μM | [3] |
Antidiabetic Agents | Not specified | PPARγ modulation | [5] |
Anti-inflammatory Agents | Celecoxib analogs | COX-2 selective inhibition | [5] |
Against infectious diseases, derivatives demonstrate promising antitubercular activity, particularly against multidrug-resistant Mycobacterium tuberculosis strains. Phenotypic screening identified 1,3-diarylpyrazolyl-acylsulfonamides with MIC values <0.5 μM in cholesterol-containing media that mimics the intramacrophage environment. The bactericidal activity occurs through a novel mechanism of action distinct from known cell wall biosynthesis inhibitors like MmpL3 or DprE1 inhibitors, though exact targets remain under investigation [8]. The structural complexity achievable from this core is evidenced by derivatives such as 3-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine (PubChem CID: 3114924) which demonstrates significant bioactivity profiles [7].
The historical trajectory of pyrazole-acetonitrile chemistry began with foundational pyrazole chemistry pioneered by Ludwig Knorr in 1883, who first documented pyrazole synthesis via condensation of acetylacetone with phenylhydrazine [5]. The strategic incorporation of nitrile functionality emerged significantly later, driven by the recognition of the acetonitrile group's synthetic versatility. The classical Knorr-type condensation was adapted for nitrile-functionalized pyrazoles through the reaction of β-ketonitriles with hydrazines, enabling efficient construction of 3-acetonitrile substituted pyrazoles [5] [8]. The 1990s witnessed a significant expansion with the development of transition-metal catalyzed coupling methodologies, allowing efficient introduction of the 4-bromophenyl group via Suzuki-Miyaura cross-coupling of bromopyrazole intermediates with 4-bromophenylboronic acids [3] [6].
Modern synthetic approaches have evolved toward regioselective strategies, particularly important given the inherent challenges in controlling pyrazole ring substitution patterns. Current methods employ MOM-protected intermediates (methoxymethyl protection) that permit selective functionalization at the C5 position, followed by acidic deprotection to reveal the NH-pyrazole. Alternative routes leverage indanone oxime precursors that undergo cyclocondensation with hydrazines to form tricyclic systems incorporating the acetonitrile functionality [3]. The commercial availability of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile (though periodically subject to supply constraints) from specialty chemical suppliers marks its established importance as a pharmaceutical building block [1] [4].
Table 3: Historical Milestones in Pyrazole-Acetonitrile Chemistry
Time Period | Key Development | Impact |
---|---|---|
1883 | Knorr's discovery of pyrazole synthesis | Established fundamental heterocyclic chemistry |
1959 | Isolation of 1-pyrazolyl-alanine from watermelon seeds | First natural pyrazole identified |
1980-1990s | Development of palladium-catalyzed coupling methods | Enabled efficient aryl functionalization |
2000-2010s | BRAF inhibitor development with pyrazole cores | Validated therapeutic significance |
2020s | Phenotypic screening in disease-relevant media | Revealed novel antitubercular applications |
Recent structural innovations include complex architectures like 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-ethoxy-2-phenylisoxazolidine, where the pyrazole-acetonitrile precursor undergoes 1,3-dipolar cycloadditions to form conformationally constrained hybrids with bioactive isoxazolidine systems. These molecules adopt distinctive envelope conformations in the solid state (deviation: 0.286 Å) that influence their biological target engagement [10]. The continuous evolution of synthetic methodologies ensures this structural motif remains indispensable for exploring new chemical space in medicinal chemistry and materials science.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1